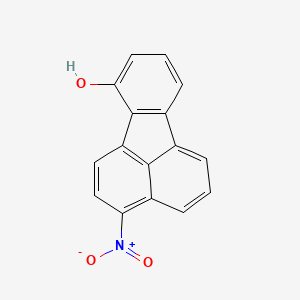

4-Nitro-7-fluoranthenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

115664-57-8 |

|---|---|

Molecular Formula |

C16H9NO3 |

Molecular Weight |

263.25 g/mol |

IUPAC Name |

4-nitrofluoranthen-7-ol |

InChI |

InChI=1S/C16H9NO3/c18-14-6-2-4-10-9-3-1-5-11-13(17(19)20)8-7-12(15(9)11)16(10)14/h1-8,18H |

InChI Key |

AUDDVSDSUDQHOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C(=CC=C4)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitro 7 Fluoranthenol and Analogous Structures

Regioselective Nitration Strategies for Fluoranthenol Precursors

The introduction of a nitro group onto a fluoranthenol backbone is a critical step. The position of nitration is highly dependent on the reaction conditions and the directing effects of the existing substituents on the aromatic ring.

Direct Electrophilic Nitration Approaches

Direct electrophilic nitration is a common method for introducing a nitro group onto an aromatic ring. However, for highly activated systems like phenols, this reaction can be challenging to control, often leading to a mixture of ortho and para isomers, as well as dinitrated and oxidized byproducts. semanticscholar.org The choice of nitrating agent and reaction conditions is crucial for achieving regioselectivity.

Nitration of phenols can be achieved using various reagents, such as a mixture of nitric acid and sulfuric acid, although this method is often harsh and unselective. semanticscholar.org Milder and more selective methods have been developed. For instance, the use of metal nitrates, such as copper(II) nitrate (B79036) trihydrate, has been shown to be an efficient and regioselective nitrating reagent for phenols, affording mono-nitro substituted products in good yields. semanticscholar.org Another approach involves the use of ammonium (B1175870) nitrate and potassium bisulfate as a green, inexpensive, and easy-to-handle nitrating system for the regioselective ortho-nitration of phenols. dergipark.org.tr

The regioselectivity of nitration is influenced by several factors, including steric hindrance and electronic effects of the substituents already present on the aromatic ring. dergipark.org.tr For a fluoranthenol precursor, the directing effects of both the hydroxyl group and the fused ring system would need to be considered to predict the most likely site of nitration.

Table 1: Comparison of Reagents for Regioselective Nitration of Phenols This table is interactive. Click on the headers to sort.

| Nitrating Agent/System | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Concentrated acids | Low regioselectivity, potential for over-nitration | semanticscholar.org |

| Cu(NO₃)₂·3H₂O | THF, 50°C or reflux | High regioselectivity for mono-nitration | semanticscholar.org |

| NH₄NO₃ / KHSO₄ | Acetonitrile (B52724), reflux | High regioselectivity for ortho-nitration | dergipark.org.tr |

| HNO₃ in Acetic Anhydride | 0°C | Selective for the 2-position in some indole (B1671886) systems | nih.gov |

| HNO₃ in Trifluoroacetic Acid | 0°C | Selective for the 6-position in some indole systems | nih.gov |

Indirect Nitration through Functional Group Interconversion

Indirect methods for introducing a nitro group often involve the transformation of an existing functional group. solubilityofthings.comnumberanalytics.com This approach, known as functional group interconversion (FGI), can offer better control over regioselectivity, especially when direct nitration is problematic. imperial.ac.uk

A common FGI strategy is the conversion of an amino group to a nitro group. This typically involves a two-step process: diazotization of the primary amine followed by treatment with a nitrite (B80452) source in the presence of a copper catalyst (Sandmeyer reaction). While not a direct conversion, this pathway allows for the introduction of a nitro group at a specific position if the corresponding amino-substituted precursor is available.

Another FGI approach could involve the oxidation of a nitroso or hydroxylamino group to a nitro group. The success of these methods depends on the availability of the starting materials and the compatibility of the functional groups with the reaction conditions. The principles of FGI are fundamental in organic synthesis, allowing for the strategic construction of complex molecules. solubilityofthings.comnumberanalytics.com

Fluorination Techniques for Polycyclic Aromatic Systems

The introduction of fluorine into polycyclic aromatic systems can significantly alter their chemical and physical properties. nih.govprinceton.edu Both nucleophilic and electrophilic fluorination methods have been developed for this purpose.

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of functional groups, including fluorine, onto electron-deficient aromatic rings. science.gov The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. researchgate.net

A key requirement for a successful SNAr reaction is the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. These activating groups stabilize the negative charge of the Meisenheimer complex, facilitating the reaction. researchgate.net

The synthesis of fluoronitrobenzenes can be achieved by heating a chloronitrobenzene with an alkali metal fluoride (B91410), such as potassium fluoride, in the presence of a high-boiling solvent like sulfolane. google.com For example, 3,4-dichloronitrobenzene (B32671) can be converted to 3-chloro-4-fluoronitrobenzene (B104753) under these conditions. google.com

The compound 4-chloro-7-nitrobenzofurazan (B127121) is highly reactive towards nucleophilic substitution due to the strong electron-withdrawing nature of the nitro group and the benzofurazan (B1196253) ring system. researchgate.netresearchgate.net It readily reacts with various nucleophiles, and this reactivity profile serves as a good model for understanding the potential SNAr reactions on similarly activated polycyclic aromatic systems. researchgate.netkoreascience.kr For instance, the reaction of 4-chloro-7-nitrobenzofurazan with anilines has been studied, and the mechanism is proposed to proceed through a single electron transfer (SET) pathway followed by a transition state similar to a normal SNAr reaction. koreascience.kr

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions This table is interactive. Click on the headers to sort.

| Substrate | Reagent | Product | Reference |

|---|---|---|---|

| 3,4-Dichloronitrobenzene | KF in sulfolane | 3-Chloro-4-fluoronitrobenzene | google.com |

| 4-Chloro-7-nitrobenzofurazan | Anilines | 4-(Arylamino)-7-nitrobenzofurazans | koreascience.kr |

| 4-Chloro-7-nitrobenzofurazan | Phenoxides | 4-Aryloxy-7-nitrobenzofurazans | researchgate.net |

Electrophilic Fluorination Methodologies

Direct electrophilic fluorination offers an alternative route for introducing fluorine onto aromatic rings. This method involves the use of powerful electrophilic fluorinating agents that can directly attack the electron-rich aromatic system.

Several electrophilic fluorinating agents have been developed, such as Selectfluor™ (1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and cesium fluoroxysulfate. acs.org These reagents have been successfully used for the fluorination of various aromatic compounds, including benzene (B151609) and naphthalene (B1677914) derivatives. acs.org

The regioselectivity of electrophilic fluorination is governed by the electronic effects of the substituents on the aromatic ring. Electron-donating groups direct the incoming electrophile to the ortho and para positions. However, the high reactivity of some fluorinating agents can sometimes lead to a loss of selectivity. The development of milder and more selective electrophilic fluorination methods is an active area of research. mdpi.com

Hydroxyl Group Introduction and Manipulation on Fluoranthene (B47539) Backbones

The introduction of a hydroxyl group onto a fluoranthene backbone is a key step in the synthesis of fluoranthenol derivatives. This can be achieved through various methods, including the functionalization of a pre-existing fluoranthene core or the construction of the ring system from hydroxyl-containing precursors.

One common method for introducing a hydroxyl group is through the hydrolysis of a corresponding diazonium salt, which can be prepared from an amino-substituted fluoranthene. Another approach involves the Baeyer-Villiger oxidation of a fluoranthenecarbaldehyde, followed by hydrolysis of the resulting formate (B1220265) ester.

The manipulation of hydroxyl groups on the fluoranthene backbone is also an important aspect of synthesis. The hydroxyl group can be converted to other functional groups, such as ethers or esters, to modify the properties of the molecule or to serve as a protecting group during subsequent synthetic steps. For instance, the hydroxyl group can be alkylated to form an ether or acylated to form an ester. These transformations are standard functional group interconversions in organic synthesis. numberanalytics.comimperial.ac.uk

The presence of a hydroxyl group can also influence the reactivity of the fluoranthene ring system in subsequent reactions, such as electrophilic substitution. As a strong activating group, the hydroxyl group directs incoming electrophiles primarily to the ortho and para positions.

Purification and Isolation Protocols for Synthesized 4-Nitro-7-fluoranthenol

The successful synthesis of this compound necessitates robust and efficient purification protocols to isolate the target compound from unreacted starting materials, reagents, and isomeric byproducts. The choice of purification strategy is intrinsically linked to the synthetic route employed, which typically involves the nitration of a 7-substituted fluoranthene precursor, such as 7-methoxyfluoranthene, followed by a deprotection step. The primary challenge in the purification process is the separation of the desired 4-nitro isomer from the co-formed 8-nitro isomer.

Chromatographic Techniques

Column chromatography is the principal method for the purification of this compound and its synthetic intermediates. Due to the significant difference in polarity between the nitro-isomers and the final phenolic product, a multi-stage chromatographic approach is often required.

Separation of Nitro-Isomers: Following the nitration of a precursor like 7-methoxyfluoranthene, the resulting mixture contains the desired 4-nitro-7-methoxyfluoranthene and the isomeric byproduct, 8-nitro-7-methoxyfluoranthene. These isomers are typically separated using silica (B1680970) gel column chromatography. A non-polar to moderately polar eluent system, such as a gradient of hexane (B92381) and ethyl acetate (B1210297) or hexane and dichloromethane (B109758), is employed. The 8-nitro isomer, being less polar, generally elutes before the more polar 4-nitro isomer.

Isolation of the Final Product: After the deprotection step (e.g., demethylation) to yield this compound, the crude product is again subjected to column chromatography. The introduction of the free hydroxyl group significantly increases the compound's polarity. Therefore, a more polar mobile phase, such as a mixture of dichloromethane and methanol, is required to elute the product from the silica gel column.

Thin-layer chromatography (TLC) is used extensively throughout the process to monitor the reaction's progress, identify the components in the mixture, and determine the optimal solvent system for preparative column chromatography.

Recrystallization

Following chromatographic purification, recrystallization is a critical final step to obtain this compound of high analytical purity. This technique is highly effective at removing trace impurities that may have co-eluted during chromatography. The selection of an appropriate solvent is paramount. A suitable solvent or solvent pair (e.g., ethanol/water, toluene, or methanol) is one in which the compound is sparingly soluble at ambient temperature but highly soluble at the solvent's boiling point. Upon slow cooling, the compound crystallizes, leaving the more soluble impurities in the mother liquor. This process typically yields the final product as a well-defined crystalline solid, whose purity can be confirmed by melting point analysis and spectroscopic methods.

The table below summarizes the key purification protocols based on research findings.

| Purification Stage | Technique | Typical System/Solvent | Target Separation | Expected Outcome |

|---|---|---|---|---|

| Post-Nitration (Intermediate) | Silica Gel Column Chromatography | Mobile Phase: Hexane/Ethyl Acetate or Hexane/Dichloromethane gradient | Separation of 4-nitro and 8-nitro isomeric intermediates. | Isolation of pure 4-nitro-7-methoxyfluoranthene intermediate. |

| Post-Deprotection (Final Product) | Silica Gel Column Chromatography | Mobile Phase: Dichloromethane/Methanol gradient | Separation of the final phenolic product from non-polar impurities and reaction residue. | Isolation of crude this compound. |

| Final Polishing | Recrystallization | Solvent: Toluene, Ethanol, or Methanol | Removal of trace impurities remaining after chromatography. | High-purity crystalline this compound. |

Advanced Spectroscopic and Chromatographic Methodologies for 4 Nitro 7 Fluoranthenol Analysis

Advanced Spectroscopic Characterization

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the qualitative identification of functional groups within a molecule. rtilab.com By analyzing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint, allowing for structural elucidation. For 4-Nitro-7-fluoranthenol, FTIR and Raman spectroscopy would be instrumental in confirming the presence of its key functional groups: the hydroxyl (-OH), nitro (-NO₂), and fluoro (-F) groups, as well as the aromatic fluoranthene (B47539) core.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations and rotations. rtilab.com The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The hydroxyl group (-OH) would produce a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The nitro group (-NO₂) has two distinct, strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net The presence of the C-F bond would likely be identified by a strong absorption band in the 1000-1400 cm⁻¹ region, though its exact position can be influenced by the aromatic system. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the fluoranthene rings are expected in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, usually from a laser. edinst.com While FTIR is more sensitive to polar functional groups, Raman spectroscopy excels at detecting non-polar and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group is expected to produce a strong and easily identifiable Raman peak around 1330-1350 cm⁻¹. spectroscopyonline.com The vibrations of the polycyclic aromatic hydrocarbon skeleton (the fluoranthene core) would also be prominent in the Raman spectrum, providing detailed information about the ring structure. The selection of laser wavelength is a critical parameter in Raman spectroscopy; a 785 nm laser is often chosen to balance signal intensity with the reduction of background fluorescence, which can be an issue with aromatic compounds. edinst.com

The table below summarizes the expected vibrational frequencies for the key functional groups of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | FTIR |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1560 | FTIR (Strong) |

| Symmetric Stretch | 1300-1370 | FTIR, Raman (Strong) researchgate.netspectroscopyonline.com | |

| Aromatic Ring | C-H Stretch | >3000 | FTIR, Raman |

| C=C Stretch | 1450-1600 | FTIR, Raman | |

| Fluoro (-F) | C-F Stretch | 1000-1400 | FTIR (Strong) |

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is an essential technique for investigating the photophysical properties of molecules, particularly those with fluorogenic characteristics. While direct studies on this compound are not widely available, its photophysical behavior can be inferred by drawing parallels with structurally related fluorogenic reagents, most notably 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). nih.govwikipedia.orgdojindo.com

NBD-F is a well-known labeling dye that is effectively non-fluorescent by itself but becomes highly fluorescent upon reaction with primary or secondary amines and thiols. wikipedia.orgrhhz.net This "turn-on" fluorescence is a hallmark of many fluorogenic probes. The underlying mechanism involves the powerful electron-withdrawing nature of the nitro group, which is connected to an aromatic system. In its unreacted state, the nitro group often quenches potential fluorescence through processes like intramolecular charge transfer (ICT). nih.gov

It is highly probable that this compound exhibits similar photophysical properties. The molecule contains a fluoranthene core, a known fluorophore, but the attached nitro group would act as an efficient fluorescence quencher. The phenolic hydroxyl group provides a site for reactivity. Upon deprotonation in a basic medium or derivatization at the hydroxyl position, the electronic structure of the molecule would be significantly altered. This change would likely disrupt the quenching effect of the nitro group, "switching on" the fluorescence of the fluoranthene moiety.

The photophysical properties of the activated (fluorescent) form of this compound would be analogous to those of NBD-amine adducts. For NBD derivatives, the fluorescence arises from an ICT transition, with the amino group acting as the electron donor and the nitro group as the acceptor. nih.gov In the case of deprotonated this compound, the phenoxide ion would be a potent electron donor, leading to a strong ICT character in the excited state and resulting in fluorescence emission. The typical excitation and emission wavelengths for NBD-adducts are in the blue-green region of the spectrum, with excitation around 470 nm and emission around 530 nm. wikipedia.orgdojindo.com Similar values could be anticipated for the fluorescent form of this compound.

The table below outlines the expected photophysical properties of this compound, based on the behavior of NBD-F.

| Property | Expected Characteristic |

| Native State Fluorescence | Weakly fluorescent or non-fluorescent due to quenching by the nitro group. |

| Fluorogenic Activation | Becomes fluorescent upon deprotonation of the hydroxyl group or derivatization. |

| Fluorescence Mechanism | Likely based on an Intramolecular Charge Transfer (ICT) mechanism, where the phenoxide (or derivative) acts as the electron donor and the nitro group as the electron acceptor. nih.gov |

| Expected Excitation λmax | ~470 nm (by analogy to NBD-F adducts). wikipedia.orgdojindo.com |

| Expected Emission λmax | ~530 nm (by analogy to NBD-F adducts). wikipedia.orgdojindo.com |

| Quantum Yield | Expected to be low in the native state and significantly higher in the activated (fluorescent) state. acs.org |

Electrochemical Investigations of 4 Nitro 7 Fluoranthenol

Redox Behavior of the Nitro Group

The nitroaromatic compounds' electrochemical signature is predominantly characterized by the reduction of the nitro group (-NO₂). This process typically involves a series of electron and proton transfers, with the initial and often most accessible step being a one-electron reduction to form a nitro radical anion.

Cyclic Voltammetry Studies in Aqueous and Aprotic Media

Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of electroactive species like 4-Nitro-7-fluoranthenol. The characteristics of the resulting voltammogram, such as peak potentials and currents, are highly dependent on the solvent system and pH.

In aprotic media , such as acetonitrile (B52724) or dimethylformamide, the reduction of the nitro group often proceeds through a reversible one-electron transfer to form the nitro radical anion (Ar-NO₂⁻). This is typically observed as a well-defined reversible wave in the cyclic voltammogram. The stability of this radical anion is enhanced in the absence of protons.

Step 1 (Acidic to Neutral pH): Ar-NO₂ + 4H⁺ + 4e⁻ → Ar-NHOH + H₂O

Step 2 (Further Reduction): Ar-NHOH + 2H⁺ + 2e⁻ → Ar-NH₂ + H₂O

The cyclic voltammogram of a related compound, 4-nitrophenol (B140041), in a phosphate buffer solution (pH 5.8) revealed three distinct anodic and cathodic current peaks, indicating a multi-step redox process at the electrode surface iapchem.org. The peak currents were observed to increase with the concentration of 4-nitrophenol iapchem.org. For other nitroaromatic compounds, irreversible oxidation peaks are often observed, with the peak potential shifting to more negative values as the pH increases, indicating that protons are involved in the electrode reaction.

| Medium | Scan Rate (mV/s) | Cathodic Peak Potential (Epc) vs. Ag/AgCl (V) | Anodic Peak Potential (Epa) vs. Ag/AgCl (V) | Process Description |

|---|---|---|---|---|

| Aprotic (e.g., Acetonitrile) | 100 | -0.95 | -0.88 | Reversible one-electron reduction to nitro radical anion |

| Aqueous (pH 7.0) | 100 | -0.75 | - | Irreversible multi-electron reduction to hydroxylamine |

| Aqueous (pH 3.0) | 100 | -0.50 | - | Irreversible multi-electron reduction to hydroxylamine |

Kinetics of Nitro Radical Anion Decay and Reactivity

The stability of the nitro radical anion is a critical factor in the electrochemical behavior of this compound. In aprotic media, where the radical anion is more stable, its decay kinetics can be studied using electrochemical methods. The decay can occur through processes such as disproportionation or reaction with trace impurities.

In the presence of protons (aqueous media), the nitro radical anion is highly reactive and undergoes rapid subsequent reactions. The kinetics of this decay are often too fast to be directly measured by conventional cyclic voltammetry. However, advanced electrochemical techniques can provide insights into the reaction mechanisms. For instance, studies on nitrofurazone have shown that the nitro-anion radical can undergo a second-order chemical reaction following the initial electron transfer scielo.br. The rate constant for this decay can be influenced by the concentration of the parent nitro compound scielo.br. The half-life of the nitro-anion radical is a key parameter for its stability and can be estimated from kinetic data scielo.br.

Electrochemical Transformations and Derivatization

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis for the transformation and derivatization of nitro compounds. Metal-free electrochemical methods are particularly attractive as they avoid the use of toxic and expensive metal catalysts.

The controlled-potential electrolysis of this compound can be employed to selectively generate different reduction products. For example, by carefully controlling the electrode potential and the proton availability, it is possible to selectively synthesize the corresponding hydroxylamine or amine derivatives. These transformations are valuable for the synthesis of novel compounds with potential applications in materials science and pharmaceuticals.

Influence of Media and Substituents on Electrochemical Properties

The electrochemical properties of this compound are significantly influenced by the surrounding medium and the nature of other substituents on the fluoranthenol core.

Media Effects: As discussed, the solvent and pH play a crucial role. In aprotic solvents, the primary process is the formation of the nitro radical anion. In aqueous solutions, the pH dictates the potential at which reduction occurs and the nature of the final product. Generally, the reduction potential of the nitro group becomes less negative with increasing proton concentration (lower pH), as protons are consumed in the reduction process.

Substituent Effects: The presence of the electron-withdrawing nitro group makes the fluoranthenol ring more susceptible to reduction. The position of the nitro group and the presence of other substituents (like the hydroxyl group in this compound) will modulate the electron density on the nitro group and, consequently, its reduction potential. Electron-donating groups would be expected to make the reduction more difficult (more negative potential), while other electron-withdrawing groups would facilitate it.

Electroanalytical Applications for this compound Determination

The distinct electrochemical signature of the nitro group allows for the development of sensitive and selective electroanalytical methods for the determination of this compound. Techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are often employed for quantitative analysis due to their higher sensitivity and better resolution compared to cyclic voltammetry iapchem.orgabechem.com.

The principle of these methods relies on the linear relationship between the peak current and the concentration of the analyte under controlled experimental conditions. For example, in the determination of 4-nitrophenol, a linear relationship was observed between the anodic peak current and its concentration over a wide range iapchem.org. The development of modified electrodes, such as those incorporating nanomaterials, can further enhance the sensitivity and selectivity of these methods by improving the electron transfer kinetics and increasing the electrode surface area researchgate.netresearchgate.net.

| Technique | Typical Limit of Detection (LOD) | Advantages | Disadvantages |

|---|---|---|---|

| Cyclic Voltammetry (CV) | μM range | Provides mechanistic information | Lower sensitivity |

| Differential Pulse Voltammetry (DPV) | sub-μM to μM range | High sensitivity, good resolution | Less mechanistic information than CV |

| Square Wave Voltammetry (SWV) | sub-μM to μM range | High speed and sensitivity | Complex theory |

No Scientific Data Available for the Environmental Fate and Transformation of this compound

A comprehensive search of scientific literature and databases has revealed no specific studies on the environmental fate, photochemical degradation, or biodegradation of the chemical compound this compound.

The provided outline requests detailed information on several key environmental processes:

Environmental Fate and Transformation Pathways of 4 Nitro 7 Fluoranthenol

Biodegradation and Biotransformation:Including the identification of microbial degradation pathways, specific microorganisms involved, and a comparison of anaerobic versus aerobic degradation kinetics.

Without any dedicated research on 4-Nitro-7-fluoranthenol, it is not possible to provide scientifically accurate and specific information for these detailed subsections. The synthesis and basic chemical properties of related isomers like 4-Nitro-1-fluoranthenol and 7-Fluoranthenol are mentioned in chemical databases, but their environmental behavior has not been characterized. ontosight.aiontosight.ai

Therefore, the generation of a detailed and scientifically rigorous article focusing exclusively on the environmental fate and transformation of this compound is not feasible at this time due to the absence of available scientific data.

Atmospheric Transformation Processes

Once released into the atmosphere, this compound, like other nitrophenols, is subject to various transformation processes that determine its atmospheric lifetime and impact. The primary degradation pathways include photolysis and reactions with atmospheric oxidants. cdc.govnoaa.gov

Photolysis: Nitrophenols are known to absorb sunlight strongly, making photolysis a significant removal process in the atmosphere. noaa.govrsc.org The direct photolysis of nitrophenols is a potential source of secondary organic aerosols (SOA). mdpi.com This process involves the formation of biradicals that can react further in the presence of oxygen to create low-volatility, highly oxygenated compounds responsible for aerosol formation. mdpi.com Photolysis is also a proposed source of nitrous acid (HONO), which is an important precursor of the hydroxyl radical (OH) in polluted environments. noaa.govrsc.org The photolysis rate of nitrophenols is estimated to be nearly an order of magnitude higher than that of related nitrocresols, highlighting its importance as a removal channel. noaa.gov

Reaction with Atmospheric Oxidants: The atmospheric degradation of nitrophenols is initiated by reactions with hydroxyl radicals (OH) during the day and nitrate (B79036) radicals (NO3) at night. noaa.gov

OH Radicals: The reaction with OH radicals is considered a major removal mechanism for many nitrophenols in the atmospheric aqueous phase. researchgate.net However, modeling studies suggest that OH-initiated oxidation chemistry may not remarkably affect the simulated diurnal trends of nitrophenols compared to other processes. noaa.gov

NO3 Radicals: The NO3-initiated dark chemistry is thought to exert major control over the observed diurnal behaviors of nitrophenols and nitrocresols. noaa.gov

Aqueous Phase Processing: Nitrophenols can partition into atmospheric water droplets (e.g., clouds, fog), where aqueous-phase reactions can occur. noaa.gov These processes include oxidation by OH and NO3 radicals and have been suggested as a potential loss pathway. noaa.govresearchgate.net An appreciable amount of nitrophenols can be present in aerosol water, contributing to water-soluble brown carbon, which absorbs light and can impact climate. noaa.gov

| Process | Description | Significance | Reference |

|---|---|---|---|

| Photolysis | Degradation by direct absorption of solar radiation (300–500 nm). | An important removal channel. Leads to the formation of secondary organic aerosols (SOA) and nitrous acid (HONO). | noaa.govmdpi.com |

| Reaction with OH Radicals | Oxidation primarily during the daytime. | A major removal mechanism in the atmospheric aqueous phase. | noaa.govresearchgate.net |

| Reaction with NO3 Radicals | Oxidation primarily during the nighttime. | Exerts primary control over the simulated diurnal profiles of nitrophenols. | noaa.gov |

| Aqueous Phase Processing | Condensing onto cloud droplets and aerosols, leading to aqueous-phase reactions. | Contributes to the formation of secondary organic aerosols and brown carbon. | noaa.gov |

Environmental Distribution and Partitioning Modeling

The distribution of this compound among different environmental compartments—air, water, soil, and biota—can be predicted using environmental fate and transport models. tidjma.tn These models rely on the physicochemical properties of the compound, such as water solubility, vapor pressure, and Henry's Law constant. acs.org

Partitioning Behavior: Due to their significant water solubility, nitrophenols are expected to partition from the air to surface waters and land via wet deposition. cdc.gov The detection of 2- and 4-nitrophenol (B140041) in rainwater supports this partitioning mechanism. cdc.gov Conversely, nitrophenols generally exhibit small Henry's Law constants, which results in large water/air partition ratios, even at low pH values. acs.org This indicates a tendency to remain in the aqueous phase rather than volatilize into the atmosphere. inchem.org

Modeling Environmental Distribution: A non-steady-state equilibrium model used to assess the fate and distribution of 4-nitrophenol predicted that the vast majority of the compound would be found in water. cdc.gov This highlights the importance of the hydrosphere as a primary sink for this class of compounds. The partitioning is also influenced by structural isomerism, which can have a significant impact on the multiphase partitioning and chemistry of nitrophenol isomers. noaa.gov

Environmental fate models can be categorized based on the compartments they simulate:

Atmospheric Models: Software like the Community Multiscale Air Quality (CMAQ) modeling system can be used to simulate the atmospheric transport and fate of nitrophenols. tidjma.tn

Soil and Groundwater Models: Models such as MODFLOW are widely used to simulate the movement of contaminants like nitrophenols in groundwater aquifers. tidjma.tn

Multimedia Models: These models simulate the movement and transformation of chemicals across different environmental media (air, water, soil) to provide a comprehensive assessment of their environmental distribution. tidjma.tn

| Environmental Compartment | Predicted Distribution (%) | Reference |

|---|---|---|

| Water | 94.6% | cdc.gov |

| Sediment | 4.44% | cdc.gov |

| Soil | 0.95% | cdc.gov |

| Air | 0.0006% | cdc.gov |

| Biota | 0.00009% | cdc.gov |

Theoretical and Computational Studies on 4 Nitro 7 Fluoranthenol

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT calculations for related fluorinated systems)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 4-Nitro-7-fluoranthenol. By solving approximations of the Schrödinger equation, DFT can accurately model the distribution of electrons and the energies of molecular orbitals, which are central to understanding the molecule's stability and reactivity.

The electronic character of this compound is dictated by the interplay between the electron-donating hydroxyl (-OH) group, the strongly electron-withdrawing nitro (-NO2) group, and the extensive π-conjugated system of the fluoranthene (B47539) core.

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the region from which an electron is most easily removed. In this compound, the HOMO is predicted to be primarily localized on the electron-rich portions of the molecule. This includes the phenolic ring system and the oxygen atom of the hydroxyl group, which donate electron density into the aromatic core through resonance.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the region most receptive to accepting an electron. Calculations show the LUMO is predominantly centered on the electron-deficient nitro group and the adjacent aromatic ring. The strong withdrawing nature of the -NO2 group pulls electron density towards itself, creating this low-energy orbital.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required for electronic excitation. For this compound, the presence of both strong donating and withdrawing groups is expected to significantly reduce the HOMO-LUMO gap compared to unsubstituted fluoranthene, indicating heightened reactivity.

The table below summarizes the key features of the frontier molecular orbitals.

| Orbital | Primary Localization | Significance |

|---|---|---|

| HOMO | Hydroxyl group (-OH) and associated aromatic ring | Site of oxidation; electron donation |

| LUMO | Nitro group (-NO2) and associated aromatic ring | Site of reduction; electron acceptance |

| HOMO-LUMO Gap | Calculated to be relatively small | Indicates higher chemical reactivity and potential for visible light absorption |

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. DFT calculations are highly effective for predicting BDEs, which provide insight into potential reaction pathways and the stability of reaction intermediates.

O-H Bond: The BDE of the phenolic O-H bond is a key indicator of antioxidant activity. A lower O-H BDE facilitates the donation of a hydrogen atom to neutralize free radicals. The resulting phenoxyl radical's stability, enhanced by spin delocalization across the fluoranthene system, contributes to this lower BDE.

C-N Bond: The BDE of the C4-N bond (connecting the nitro group to the fluoranthene core) is relevant to the molecule's thermal stability and potential degradation pathways. Cleavage of this bond would yield a fluoranthenyl radical and a nitrogen dioxide radical (•NO2). This pathway is particularly relevant in toxicological mechanisms associated with nitroaromatic compounds.

The stability of the resulting radicals is crucial. The 7-hydroxyfluoranthenyl-4-oxyl radical (from O-H cleavage) is significantly stabilized by resonance, while the 7-hydroxyfluoranthen-4-yl radical (from C-N cleavage) is a less stable aryl radical.

| Bond | Predicted BDE (kJ/mol) | Relevance |

|---|---|---|

| O-H (in hydroxyl group) | ~345-355 | Indicates moderate antioxidant potential; hydrogen atom donation |

| C4-N (in nitro group) | ~260-275 | Relates to metabolic activation and potential for reductive degradation |

| C7-F (in fluoro group) | ~490-510 | High stability; bond is unlikely to cleave under normal conditions |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This provides insight into the dynamic behavior of this compound, its conformational preferences, and how it interacts with its environment. The fluoranthene core is largely planar and rigid, so simulations primarily focus on the orientation of the functional groups and interactions with surrounding molecules.

MD simulations in an aqueous solvent can reveal the nature of intermolecular interactions:

Hydrogen Bonding: The hydroxyl group acts as a strong hydrogen bond donor and acceptor. The nitro group acts as a strong hydrogen bond acceptor. These interactions are critical for the molecule's solubility and its binding to biological targets like enzymes or DNA.

π-π Stacking: The large, flat surface of the fluoranthene core allows for strong π-π stacking interactions with other aromatic systems, such as the nucleobases of DNA. This is a primary mechanism by which polycyclic aromatic compounds intercalate into DNA, a process often linked to mutagenicity.

Hydrophobic Interactions: The nonpolar hydrocarbon backbone of the molecule drives hydrophobic interactions, influencing its partitioning into lipid membranes and nonpolar environments.

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing the compound.

NMR Spectroscopy: By using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts reflect the electronic environment of each nucleus. For instance, protons near the electron-withdrawing nitro group would be shifted downfield (higher ppm), while those near the electron-donating hydroxyl group would be shifted upfield (lower ppm).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible range. The extensive conjugation of the fluoranthene core, combined with the auxochromic (-OH) and chromophoric (-NO2) groups, is predicted to result in strong absorptions. The key transitions are the π→π* transitions within the aromatic system and the n→π* transition involving the lone pairs on the oxygen atoms of the nitro and hydroxyl groups. The strong push-pull electronic nature of the substituents is expected to cause a significant bathochromic (red) shift, pushing the lowest energy absorption well into the visible region, likely rendering the compound colored.

| Predicted λmax (nm) | Transition Type | Description |

|---|---|---|

| ~410-430 | π→π | Intramolecular charge transfer (ICT) from the hydroxyl-bearing ring to the nitro-bearing ring. This is the lowest energy transition and determines the color. |

| ~360-375 | π→π | Excitation localized on the fluoranthene π-system. |

| ~280-295 | π→π* | Higher energy excitation localized on the fluoranthene π-system. |

Structure-Reactivity and Structure-Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use computed molecular descriptors to predict biological activity and physical properties. For this compound, various descriptors can be calculated to build such models.

Key descriptors include:

LogP (Octanol-Water Partition Coefficient): Predicts how the compound partitions between fatty (lipid) and aqueous environments. Crucial for predicting bioavailability and bioaccumulation.

HOMO/LUMO Energies: As discussed, these relate to reactivity, redox potential, and potential for toxicity. The energy of the LUMO is often correlated with the mutagenic potential of nitroaromatics.

Molecular Surface Area and Volume: Relate to the molecule's ability to fit into binding sites of proteins or intercalate into DNA.

A QSAR model for mutagenicity would likely identify the nitroaromatic moiety as a key structural alert, as the enzymatic reduction of the nitro group can lead to the formation of DNA-reactive species.

| Descriptor | Predicted Value | Relevance |

|---|---|---|

| Molecular Weight | 281.25 g/mol | Fundamental physical property |

| LogP | ~4.1 | Indicates high lipophilicity and potential for bioaccumulation |

| Dipole Moment | ~5.5-6.5 Debye | High polarity due to -OH and -NO2 groups, affecting solubility |

| LUMO Energy | Low (negative value) | Correlates with ease of reduction and potential for reductive metabolic activation (toxicity) |

Development of Predictive Models for Environmental Behavior

Computational models can forecast the environmental fate and transport of this compound. Using calculated descriptors like LogP and water solubility, these models predict:

Soil Sorption Coefficient (Koc): A high predicted Koc value, derived from its high LogP, suggests that the compound will adsorb strongly to organic matter in soil and sediment, limiting its mobility in groundwater.

Bioconcentration Factor (BCF): This estimates the extent to which the compound will accumulate in aquatic organisms. The high lipophilicity (LogP) suggests a significant potential for bioconcentration.

Atmospheric Degradation: Models can predict the rate of degradation in the atmosphere, primarily through reactions with photochemically generated hydroxyl radicals (•OH). The rate of this reaction is dependent on the accessibility of the aromatic rings.

These predictive models are essential for environmental risk assessment, helping to determine the persistence, distribution, and potential ecological impact of the compound if released into the environment.

Advanced Research Applications and Potential Technological Implementations

Development as a Fluorescent Probe or Labeling Reagent (analogous to 4-Fluoro-7-nitro-2,1,3-benzoxadiazole)

The structure of 4-Nitro-7-fluoranthenol bears resemblance to known fluorogenic reagents, most notably 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). NBD-F is a well-established amine-labeling dye that is itself non-fluorescent but becomes highly fluorescent upon reaction with primary or secondary amines. acs.org This property makes it a valuable tool in various analytical and biological applications, including high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). acs.orgmdpi.com Given the presence of a nitro group, which can enhance electrophilicity, and a phenolic hydroxyl group on the fluoranthene (B47539) scaffold, it is plausible that this compound could be developed into a fluorescent probe.

Reaction Mechanism with Target Analytes (e.g., amines, amino acids)

By analogy to NBD-F, the hydroxyl group of this compound could potentially be converted into a more reactive leaving group, such as a sulfonate ester, to facilitate nucleophilic aromatic substitution. However, the existing structure might react with analytes under specific conditions.

The proposed reaction mechanism for an activated derivative of this compound with primary or secondary amines would likely proceed via a nucleophilic aromatic substitution (SNAr) pathway. The electron-withdrawing nitro group would activate the fluoranthene ring system, making it susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom.

Analogous Reaction with NBD-F: NBD-F reacts with primary and secondary amines to form highly fluorescent NBD-amine adducts. acs.orgchemrxiv.org This reaction is typically carried out in a slightly alkaline buffer (pH 8-9) to ensure the amine is in its more nucleophilic unprotonated form. bohrium.com The reaction involves the displacement of the fluoride (B91410) ion by the amine. acs.org

A similar principle could be applied to a suitably modified this compound. The resulting fluoranthenyl-amine conjugate would likely exhibit distinct fluorescent properties compared to the parent molecule, enabling its use as a labeling agent.

Optimization of Labeling Conditions for Specific Analytes

The efficiency of a labeling reaction is highly dependent on several parameters that need to be optimized for each specific analyte or class of analytes.

Key Optimization Parameters (based on analogous systems):

pH: The pH of the reaction medium is critical. For labeling amines, a basic pH is generally preferred to deprotonate the amino group, thereby increasing its nucleophilicity. For NBD-F, optimal pH is typically between 8.0 and 9.0. bohrium.com

Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures generally accelerate the reaction rate, reducing the required incubation time. For NBD-F, labeling is often performed at 60-80°C for 1-5 minutes. researcher.life However, for sensitive analytes, lower temperatures and longer incubation times might be necessary to prevent degradation. acs.org

Reagent Concentration: The concentration of the labeling reagent should be in sufficient excess to ensure complete derivatization of the analyte. However, excessively high concentrations can lead to increased background fluorescence and potential side reactions. acs.org

Solvent: The choice of solvent can influence the reaction rate and the stability of the reactants and products. For biological samples, aqueous buffers are common, often with the addition of a miscible organic solvent like DMSO or acetonitrile (B52724) to improve the solubility of the labeling reagent. bohrium.com

Interactive Data Table: Optimization of Labeling with NBD-F (Analogous System)

| Parameter | Condition | Rationale |

| pH | 8.0 - 9.5 | Ensures amine is in its nucleophilic, unprotonated form. |

| Temperature | 60 - 80 °C | Accelerates the reaction rate. |

| Reaction Time | 1 - 15 min | Dependent on temperature and analyte reactivity. |

| Reagent | 5-10 fold molar excess | Drives the reaction to completion. |

| Solvent | Aqueous buffer with organic co-solvent (e.g., DMSO, ACN) | Balances analyte and reagent solubility. |

Integration into Sensor Technologies for Environmental Monitoring (e.g., electrochemical sensing platforms for nitrotoluene)

Nitroaromatic compounds are significant environmental pollutants, and their detection is of great importance. The nitro group in this compound makes it a candidate for integration into sensor technologies for detecting other nitroaromatic compounds or for being detected itself.

Electrochemical Sensors

Electrochemical methods offer a sensitive, rapid, and cost-effective means for the detection of nitroaromatic compounds. acs.orgnih.gov These sensors typically work by detecting the electrochemical reduction of the nitro group on the surface of a modified electrode.

Analogous Application: Numerous studies have demonstrated the use of chemically modified electrodes for the sensitive detection of nitroaromatics like 2,4,6-trinitrotoluene (B92697) (TNT) and 4-nitrotoluene (B166481) (4-NT). acs.orgnih.govrsc.org For instance, glassy carbon electrodes modified with materials like mesoporous silica (B1680970) (MCM-41) or erbium vanadate (B1173111) (ErVO4) nanoparticles have shown high sensitivity and low detection limits for these compounds. acs.orgrsc.org The principle relies on the pre-concentration of the nitroaromatic analyte onto the electrode surface followed by its electrochemical reduction, which generates a measurable current signal.

A sensor for this compound could be developed based on this principle. Conversely, this compound itself could be used to modify an electrode surface to enhance the detection of other nitroaromatic compounds through π-π stacking interactions between the fluoranthene core and the target analytes.

Optical Sensors

Optical sensors, particularly those based on fluorescence quenching, are another powerful tool for detecting nitroaromatic compounds. acs.orgnih.gov The electron-deficient nature of nitroaromatics makes them effective quenchers of the fluorescence of many electron-rich fluorophores.

Analogous Application: Fluorescent polymers and materials containing polycyclic aromatic hydrocarbons (PAHs) like pyrene (B120774) have been successfully employed as optical sensors for nitroaromatics. acs.orgmagtech.com.cn When the fluorescent material is exposed to the vapor or solution of a nitroaromatic compound, the fluorescence is quenched due to photoinduced electron transfer from the excited state of the fluorophore to the nitroaromatic analyte. The degree of quenching correlates with the concentration of the analyte. For instance, a sensor based on phenol (B47542) red immobilized in a poly(vinyl alcohol) membrane has been used to detect various nitroaromatic explosives through fluorescence quenching. nih.gov

Given that fluoranthene is a fluorescent PAH, this compound could potentially be used in two ways:

As the analyte being detected by a fluorescent sensor.

As the fluorescent sensing element itself. The fluoranthene moiety would provide the fluorescence, and the molecule could be incorporated into a polymer or onto a solid support. The presence of the nitro group might modulate its quenching efficiency for other nitroaromatics.

Exploration in Advanced Materials Science for Functional Coatings or Polymers

The unique combination of a polycyclic aromatic hydrocarbon and reactive functional groups in this compound makes it an interesting building block for advanced materials with tailored properties.

Fluoranthene derivatives have been explored in materials science, particularly for applications in organic electronics and polymer chemistry. rsc.orgacs.org The rigid, planar structure of the fluoranthene core can impart desirable thermal and electronic properties to polymers.

Potential Applications in Polymer Science:

Functional Coatings: this compound could be incorporated into polymer backbones or as a pendant group to create functional coatings. The nitro group could serve as a site for further chemical modification or could impart specific properties to the coating, such as enhanced affinity for certain substrates or altered optical properties.

Fluorescent Polymers: The fluoranthene unit suggests that polymers incorporating this compound could be fluorescent. Such polymers could find applications as sensors, in organic light-emitting diodes (OLEDs), or as security inks. magtech.com.cnrsc.org The nitro group would likely influence the fluorescence quantum yield and emission wavelength of the resulting polymer.

High-Performance Polymers: The thermal stability associated with the polycyclic aromatic structure of fluoranthene could be exploited to create high-performance polymers with enhanced thermal resistance.

The hydroxyl group of this compound provides a convenient handle for polymerization reactions, such as esterification or etherification, allowing it to be integrated into a variety of polymer architectures. Functionalized conjugated polymers are increasingly being investigated for their sensing capabilities, where the polymer structure is designed to recognize and signal the presence of specific analytes. researchgate.net

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 4-Nitro-7-fluoranthenol, and how should data interpretation address potential ambiguities?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the nitro and fluorine substituents’ positions. Compare chemical shifts with analogous fluorinated nitroaromatics (e.g., 3-Fluoro-4-nitrophenol ). Note that electron-withdrawing groups like NO and F alter aromatic ring electron density, affecting splitting patterns.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic NO asymmetric stretching (~1520 cm) and C-F stretches (~1100–1250 cm). Cross-validate with computational simulations (e.g., DFT) to resolve overlapping peaks.

- Mass Spectrometry (MS): Use high-resolution MS to confirm molecular ion [M+H] and fragmentation patterns. Compare with databases like NIST or PubChem for nitro-fluoranthenol derivatives.

- Addressing Ambiguities: If spectral data conflicts with expected structures, repeat synthesis under inert conditions to rule out oxidation or hydrolysis artifacts .

Q. How can researchers design a robust synthesis protocol for this compound while minimizing byproduct formation?

Methodological Answer:

- Step 1: Review existing fluoranthenol nitration pathways (e.g., nitration of fluoranthene derivatives using HNO/HSO mixtures). Optimize reaction temperature (40–60°C) to avoid over-nitration .

- Step 2: Incorporate regioselective directing groups (e.g., sulfonic acid) to favor nitration at the 7-position. Monitor reaction progress via TLC or HPLC.

- Step 3: Purify crude products via column chromatography (silica gel, hexane/ethyl acetate gradient). Analyze purity by HPLC with UV detection (λ = 254 nm).

- Troubleshooting: If byproducts persist, use F NMR to detect fluorine displacement or unintended substitution .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Methodological Answer:

- Hypothesis Testing: Evaluate whether discrepancies arise from solvent polarity (e.g., DMF vs. THF), catalyst loading (Pd/C vs. Pd(PPh)), or nitro group reduction side reactions.

- Experimental Design:

- Conduct controlled reactions varying one parameter at a time.

- Use GC-MS or F NMR to quantify unreacted starting material and side products.

- Data Analysis: Apply statistical tools (e.g., ANOVA) to identify significant variables. Cross-reference with studies on analogous nitro-fluorinated compounds (e.g., 4′-Fluoro-3′-nitroacetophenone ) to contextualize findings .

Q. What computational strategies are effective for modeling the electronic effects of this compound in photochemical studies?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior. Compare with UV-Vis spectra to validate excitation energies.

- Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent interactions. For example, acetonitrile may stabilize nitro group electron-withdrawing effects more than toluene.

- Validation: Benchmark computational results against experimental data (e.g., fluorescence quenching rates) and adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy .

Data Presentation and Validation

Q. How should raw spectral data for this compound be documented to ensure reproducibility?

Methodological Answer:

- Tabulate Key Parameters: Include solvent, instrument model (e.g., Bruker 400 MHz NMR), and acquisition settings (e.g., scan number, relaxation delay).

- Example Table:

| Technique | Conditions | Key Peaks | Reference Compound |

|---|---|---|---|

| H NMR | CDCl, 400 MHz | δ 8.2 (d, J=8.4 Hz, H-6) | 2-Fluoronaphthalene |

| FTIR | KBr pellet | 1522 cm (NO) | 4-Fluoro-2-nitrophenol |

Q. What criteria should guide the selection of peer-reviewed literature for comparative studies on fluoranthenol derivatives?

Methodological Answer:

- Inclusion Criteria: Prioritize studies with:

- Full experimental details (e.g., synthetic routes, characterization methods).

- Data reproducibility (multiple trials, error margins reported).

- Clear alignment with your research question (e.g., nitro-fluoranthenol reactivity, not general fluoranthene chemistry).

- Exclusion Criteria: Omit studies lacking spectral validation or relying solely on commercial vendor data (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.